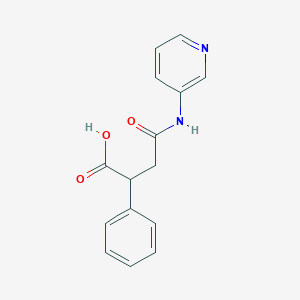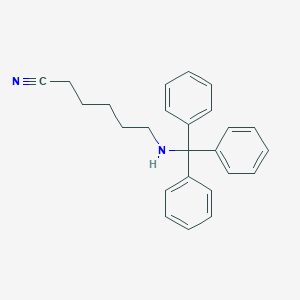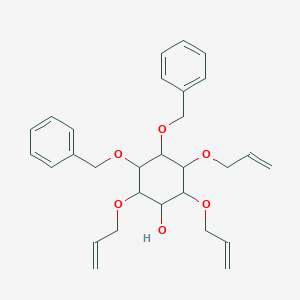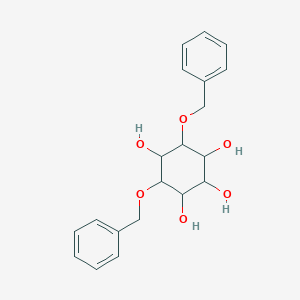
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid, also known as KP372-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of N-substituted amino acids and has a molecular weight of 315.36 g/mol.
Wirkmechanismus
The mechanism of action of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid involves the inhibition of HDAC activity, leading to the accumulation of acetylated histones and alteration of gene expression. This results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has a selective inhibitory effect on HDAC activity, with minimal toxicity to normal cells. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast, and colon cancer. 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid in lab experiments include its high potency and selectivity for HDAC inhibition, as well as its ability to induce apoptosis and differentiation in cancer cells. However, its limitations include its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid. One area of focus is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid analogs with improved pharmacokinetic properties and selectivity for HDAC inhibition. Additionally, further studies are needed to investigate the potential of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid in combination with other anticancer agents and to determine its efficacy in animal models of cancer.
Synthesemethoden
The synthesis of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid involves a multi-step process starting with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with N-phenylglycine to obtain the desired compound, 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid. The synthesis method has been optimized to provide a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-12-7-4-8-16-10-12)9-13(15(19)20)11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZOSYKSCQVRFSCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)

![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)

![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)